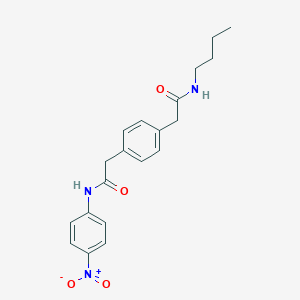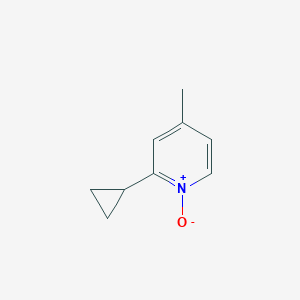
2-Cyclopropyl-4-methylpyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-4-methylpyridine 1-oxide (CPMPO) is a stable radical that is commonly used as a spin probe in electron paramagnetic resonance (EPR) spectroscopy. It has a unique structure that allows it to interact with biological molecules and provide valuable information about their structure and function. In
Wirkmechanismus
2-Cyclopropyl-4-methylpyridine 1-oxide works by interacting with biological molecules and changing their electron spin state. This change in spin state can be detected using EPR spectroscopy, providing valuable information about the structure and function of the molecule.
Biochemische Und Physiologische Effekte
2-Cyclopropyl-4-methylpyridine 1-oxide has been shown to have minimal effects on the biochemical and physiological properties of biological molecules. It is non-toxic and does not interfere with the normal function of the molecule being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Cyclopropyl-4-methylpyridine 1-oxide is its stability, which allows it to be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify, making it a cost-effective spin probe for EPR spectroscopy.
However, one limitation of 2-Cyclopropyl-4-methylpyridine 1-oxide is its size, which can limit its ability to penetrate biological membranes and interact with some biological molecules. Additionally, its interaction with biological molecules can be affected by factors such as pH and temperature, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in scientific research. One area of interest is the development of new spin probes that can interact with specific types of biological molecules, such as RNA or carbohydrates. Another area of interest is the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in combination with other techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to provide a more complete picture of the structure and function of biological molecules.
Conclusion
In conclusion, 2-Cyclopropyl-4-methylpyridine 1-oxide is a valuable spin probe for EPR spectroscopy that has a wide range of scientific research applications. Its stability, ease of synthesis, and minimal effects on biological molecules make it a cost-effective and reliable tool for studying the structure and function of biological molecules. While there are limitations to its use, ongoing research is exploring new ways to overcome these limitations and expand the use of 2-Cyclopropyl-4-methylpyridine 1-oxide in scientific research.
Synthesemethoden
The synthesis of 2-Cyclopropyl-4-methylpyridine 1-oxide involves the reaction of 2-cyclopropyl-4-methylpyridine with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. The reaction produces 2-Cyclopropyl-4-methylpyridine 1-oxide as a stable radical that can be purified and used in EPR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-4-methylpyridine 1-oxide is widely used in scientific research to study the structure and function of biological molecules such as proteins, lipids, and DNA. It is a versatile spin probe that can be used to investigate a wide range of biological systems, from membrane proteins to cellular organelles.
Eigenschaften
CAS-Nummer |
158902-33-1 |
|---|---|
Produktname |
2-Cyclopropyl-4-methylpyridine 1-oxide |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-cyclopropyl-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-10(11)9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI-Schlüssel |
LNSSNMBSRZJBRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
Kanonische SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
Synonyme |
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



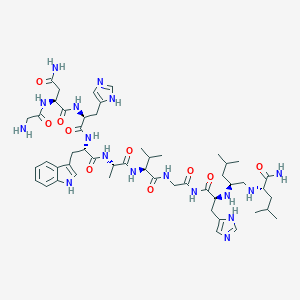



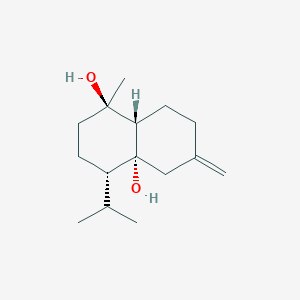
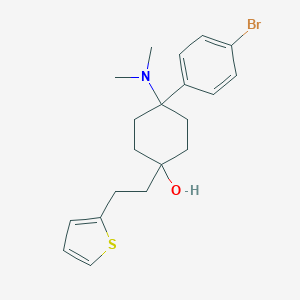
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)




